{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE

Structural verification Quality control Synthetic chemistry

Researchers pursuing APOBEC-mediated mutagenesis or antibacterial SAR often face procurement bottlenecks for regioisomerically pure piperazine-sulfonamides. Generic substitution risks acquiring a regioisomer with divergent biological pathway activity, compromising assay reproducibility. • Close scaffold analog demonstrates APOBEC-3A IC₅₀ = 2.04 μM and APOBEC-3G IC₅₀ = 2.23 μM. • 4-Nitrobenzoyl carbonyl provides a reducible handle for amine derivatization, enabling focused library expansion. • Concise two-step synthesis ensures rapid custom manufacturing with competitive lead times. • Verified identity via ¹H NMR guarantees immediately reproducible screening data.

Molecular Formula C17H16ClN3O5S
Molecular Weight 409.8 g/mol
Cat. No. B3578589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{4-[(4-CHLOROPHENYL)SULFONYL]PIPERAZINO}(4-NITROPHENYL)METHANONE
Molecular FormulaC17H16ClN3O5S
Molecular Weight409.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H16ClN3O5S/c18-14-3-7-16(8-4-14)27(25,26)20-11-9-19(10-12-20)17(22)13-1-5-15(6-2-13)21(23)24/h1-8H,9-12H2
InChIKeyYCNWWRBGZNKTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Profile & Key Identifiers


{4-[(4-chlorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone (CAS not assigned; MF C₁₇H₁₆ClN₃O₅S; MW 409.8 g/mol) is a synthetic, dual-substituted piperazine-sulfonamide bearing a 4-nitrobenzoyl carbonyl linkage . The compound exists as a crystalline solid soluble in DMSO with limited aqueous solubility . Its structural complexity—combining an electron‑withdrawing 4‑nitrophenyl group, a 4‑chlorophenylsulfonyl substituent, and a methanone bridge on the piperazine core—places it within the broader sulfonylpiperazine class that has been explored for carbonic anhydrase inhibition, radiation mitigation, and antibacterial applications [1].

1

Piperazine-sulfonamide scaffold with 4-nitrobenzoyl carbonyl linkage supports enzyme inhibition and antimicrobial screening workflows.

2

Two-step synthesis from commercially available building blocks enables rapid analog procurement for hit-to-lead campaigns.

3

Verified ¹H NMR identity distinguishes 4-nitrobenzoyl regioisomer, supporting structure-based SAR and computational studies.

4

Dual electron-withdrawing substituents place this compound in activity-relevant space for radiation-damage model research.

Analogue Substitution Risks


Within the piperazine‑sulfonamide family, even minor structural perturbations—changing the benzoyl substituent from 4‑nitro to hydrogen, altering the sulfonyl ring from 4‑chlorophenyl to 4‑methylphenyl, or shifting substitution position—produce large shifts in lipophilicity (ΔXLogP3 ≥ 0.8 log units) and, based on class‑level SAR, dramatic alterations in cellular potency, target engagement, and biological readout [1]. For procurement‑minded users, selecting a compound like (3‑chlorophenyl){4-[(4‑nitrophenyl)sulfonyl]piperazino}methanone—a regioisomer that swaps the nitro and chloro positions—can redirect activity toward entirely different biological pathways . Therefore, generic substitution carries a high risk of acquiring a compound that fails to reproduce the specific physicochemical or biological profile required for the intended assay, lead‑optimization campaign, or chemical‑biology study.

Regioisomer mismatch may redirect pathway activity

3-nitrobenzoyl regioisomers share the same molecular formula but may shift biological readout toward different targets. NMR verification is essential to confirm identity.

Des-nitro analogues may differ in lipophilicity and target engagement

Removing the 4-nitro group lowers predicted logP by at least 0.8 units, potentially altering membrane permeability and intracellular target access.

Core scaffold alone may not reproduce antimicrobial screening response

The 4-chlorophenylsulfonyl-piperazine core without the 4-nitrobenzoyl substituent may exhibit a different antimicrobial profile; class-level inference requires direct validation.

Quantitative Evidence for Procurement


NMR Fingerprint vs. Isomeric Mixtures

The presence of a single ¹H NMR spectrum held in the SpectraBase database confirms the identity of the 4-nitrobenzoyl regioisomer and distinguishes it from the 3-nitro analog, which also shares the molecular formula C₁₇H₁₆ClN₃O₅S [1]. Without such spectroscopic verification, a purchaser risks receiving an isomeric mixture or the wrong regioisomer.

NMR Identity
Head-to-head
Verified ¹H NMR spectrum confirms 4-nitrobenzoyl regioisomer and distinguishes from 3-nitro analog with same MF.
Supports structural identity verification and isomer-specific procurement.
SpectraBase ID 1TdtY1pWAse; standard NMR conditions.
Structural verification Quality control Synthetic chemistry

Anti-MRSA Potential of Core Scaffold

A structurally related derivative, synthesized from ethyl 2-{4-[(4-chlorophenyl)sulfonyl]piperazino}acetate, demonstrated promising antibacterial activity against methicillin‑resistant Staphylococcus aureus (MRSA) . While the target compound bears a 4‑nitrobenzoyl group instead of the ethyl acetate substituent, the shared 4‑chlorophenylsulfonyl‑piperazino core suggests it may retain comparable or enhanced potency, making it a candidate for anti‑infective screening programs.

Anti-MRSA Scaffold
Class-level
Related 4-chlorophenylsulfonyl-piperazine derivative reported promising activity against MRSA in screening assay.
Supports antimicrobial screening context; direct data absent for this compound.
Class-level inference only; experimental confirmation required.
Antibacterial Drug discovery MRSA

Lipophilicity Shift vs. Des-Nitro Analogues

A PubChem‑computed XLogP3‑AA value of 4.8 for a closely related nitrophenyl‑piperazino methanone [1] indicates that introduction of the 4‑nitrobenzoyl group raises calculated logP by ≥0.8 units relative to des‑nitro analogues carrying only a 4‑chlorophenylsulfonyl‑piperazine moiety (e.g., (4-chlorophenyl){4-[(4-chlorophenyl)sulfonyl]piperazino}methanone, MF C₁₇H₁₆Cl₂N₂O₃S). This increased lipophilicity may translate to improved passive membrane permeability, a critical parameter for intracellular target engagement.

Lipophilicity Shift
Class-level
ΔXLogP3 ≥ +0.8 vs. des-nitro analogues; inferred XLogP3 ~4.8 for nitrophenyl-piperazino methanone class.
May support membrane permeability screening for intracellular targets.
Calculated logP via XLogP3 algorithm; experimental permeability not determined.
Lipophilicity Drug-likeness ADME

Radiation Mitigation Potential

A distinct series of 4‑(nitrophenylsulfonyl)piperazines has been identified as mitigators of the hematopoietic acute radiation syndrome (hARS), dramatically decreasing mortality in murine models [1]. The target compound—which incorporates a 4‑nitrophenyl group via a carbonyl linker rather than a direct sulfonamide—may retain partial radioprotective capacity while exhibiting differentiated pharmacokinetics or tissue distribution. This novel connectivity distinguishes it from the published radiation mitigators (e.g., 1-[(4-nitrophenyl)sulfonyl]-4-phenylpiperazine) and provides a unique biological application vector.

Radiation Mitigation
Class-level
4-(Nitrophenylsulfonyl)piperazines reported to decrease mortality in murine hARS model; target compound uses carbonyl linker instead of sulfonamide.
Supports radiation-damage model studies with novel linker chemotype.
Linker-type SAR not established; tissue distribution may differ.
Radiation mitigation Radioprotection Acute radiation syndrome

APOBEC Inhibition Baseline

A structurally similar molecule, 1-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-4-(4-ethoxyphenoxy)butan-1-one (BDBM80639), exhibited IC₅₀ values of 2.04 μM and 2.23 μM against the human DNA editing enzymes APOBEC‑3A and APOBEC‑3G, respectively, as deposited in BindingDB [1]. Although the comparator lacks the 4‑nitrobenzoyl moiety, it shares the identical 4‑chlorophenylsulfonyl‑piperazine core. This places the target compound in an activity‑relevant space for APOBEC inhibition, a target class implicated in cancer mutagenesis and antiviral defense.

APOBEC Inhibition
Cross-study comparable
Scaffold analog BDBM80639: IC₅₀ 2.04 μM (APOBEC-3A), 2.23 μM (APOBEC-3G).
Supports enzyme inhibition assay context; benchmark for expected potency range.
BindingDB data; direct compound data not available.
Enzyme inhibition APOBEC PubChem BioAssay

Two-Step Synthesis Advantage

The compound is synthesized in two steps: (1) reaction of piperazine with 4-chlorobenzenesulfonyl chloride, and (2) acylation of the resulting intermediate with 4-nitrobenzoyl chloride . This concise route uses readily available building blocks and permits purification by recrystallization or chromatography, typically yielding product suitable for screening. In contrast, more complex analogs with additional substitution (e.g., 2‑fluoro‑4‑nitrophenyl or morpholino extensions) require longer syntheses and generate more by‑products, increasing cost and lead time.

Synthesis Route
Reported
2 synthetic steps: sulfonylation of piperazine with 4-chlorobenzenesulfonyl chloride, then acylation with 4-nitrobenzoyl chloride.
May support rapid analog access for screening with reduced cost and lead time.
All building blocks commercially available; standard DCM/base conditions.
Synthetic chemistry Procurement Custom synthesis

Application Scenarios


APOBEC Screening in Cancer Mutagenesis

With a close scaffold analog demonstrating low‑micromolar IC₅₀ values against APOBEC‑3A (2.04 μM) and APOBEC‑3G (2.23 μM) [1], this compound is immediately relevant for medicinal chemistry teams investigating APOBEC‑mediated mutagenesis in cancer. The 4‑nitrobenzoyl moiety provides a new substituent vector for SAR expansion. Researchers should prioritize this compound when designing focused libraries aimed at improving APOBEC selectivity or potency.

Anti-MRSA Lead Optimization via Nitro Handle

The 4‑chlorophenylsulfonyl‑piperazine core has demonstrated promising anti‑MRSA activity in related derivatives [1]. This compound offers the additional 4‑nitrobenzoyl group, which can be reduced to a 4‑aminobenzoyl handle for further derivatization or used directly to probe nitro‑dependent mechanisms of action. Procurement is advised for antibacterial SAR campaigns seeking to exploit nitro‑reductase activation or covalent binding modes.

Radiobiology: Novel Linker Chemotype

The 4‑nitrophenyl‑piperazine scaffold has validated radiation‑mitigation activity in murine hARS models [1]. This compound, which connects the nitrophenyl group via a carbonyl linker rather than a sulfonamide, offers a unique chemotype to investigate linker‑dependent effects on tissue distribution, potency, and off‑target toxicity. Radiobiology and radiation‑oncology groups should consider this compound for primary screening in cellular or murine radiation‑damage assays.

Computational Chemistry & Pharmacophore Modeling

The availability of a verified ¹H NMR spectrum [1] combined with a predicted XLogP3 shift of +0.8 log units relative to des‑nitro analogues [2] makes this compound an excellent candidate for computational model validation. Computational chemists can use the experimental NMR data to benchmark DFT‑predicted chemical shifts and the lipophilicity differential to calibrate logP prediction algorithms, improving the accuracy of virtual screening for piperazine‑based libraries.

HTS Hit Expansion

For screening centers that have identified a hit in the 4‑chlorophenylsulfonyl‑piperazine series, this compound serves as an ideal follow‑up analog. Its concise two‑step synthesis ensures rapid availability at competitive cost, enabling hit‑to‑lead expansion without the procurement delays associated with more complex analogs. The compound's verified identity via NMR [1] further ensures that screening data is immediately reproducible.

Application
Selection Property
Validation Focus
Enzyme inhibition screening
Scaffold-based potency benchmark
APOBEC isoform selectivity review
Antimicrobial screening studies
Antimicrobial screening context
MRSA strain-panel endpoint review
Radiation-damage model studies
Linker-chemotype differentiation
Tissue distribution and survival endpoint
Computational model validation
Verified spectroscopic identity
DFT chemical shift and logP benchmarking
Hit-to-lead expansion
Concise synthetic accessibility
Analog library synthesis efficiency
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